![molecular formula C11H9NO3 B170074 3-Acetylindolizine-1-carboxylic acid CAS No. 120221-69-4](/img/structure/B170074.png)
3-Acetylindolizine-1-carboxylic acid
Overview
Description
3-Acetylindolizine-1-carboxylic acid is a chemical compound with the CAS Number: 120221-69-4 . It has a molecular weight of 203.2 and is a solid at room temperature . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, which includes compounds like 3-Acetylindolizine-1-carboxylic acid, has been a focus of many researchers . A method for the direct acylation of indolizines with carboxylic acids has been developed . This method allows for caging a broad range of carboxylic acids with indolizines .Molecular Structure Analysis
The molecular structure of 3-Acetylindolizine-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The structure of carboxylic acids is often abbreviated as RCOOH or RCO2H .Chemical Reactions Analysis
Carboxylic acids, including 3-Acetylindolizine-1-carboxylic acid, can undergo a variety of chemical reactions . For example, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .Physical And Chemical Properties Analysis
3-Acetylindolizine-1-carboxylic acid is a solid at room temperature . It has a molecular weight of 203.2 . The compound is stored at room temperature .Scientific Research Applications
Synthesis Methodologies
A novel approach to the synthesis of 3-substituted acylindoles, including 3-Acetylindolizine-1-carboxylic acid derivatives, involves the refluxing of carboxylic acids with indole in acetic anhydride solutions. This method provides a pathway for creating various 3-substituted indoles, demonstrating the versatility of 3-Acetylindolizine-1-carboxylic acid in synthetic chemistry (Abdel-Motaleb et al., 2007).
Biological Activity
The synthesized derivatives of 3-Acetylindolizine-1-carboxylic acid have been studied for their potential biological activities. For instance, novel indole-benzimidazole derivatives prepared from 2-methylindole-3-acetic acid showed potential for further biological studies, suggesting the role of 3-Acetylindolizine-1-carboxylic acid derivatives in developing new therapeutic agents (Wang et al., 2016). Additionally, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives demonstrated potent antioxidant and antibacterial activities, indicating the broad spectrum of biological applications of these compounds (Uppar et al., 2020).
Catalytic Applications
The catalytic applications of derivatives of 3-Acetylindolizine-1-carboxylic acid have been explored, with studies showing their efficacy in synthesizing various compounds. For example, the use of novel biological-based nano organo solid acids with urea moiety in the synthesis of coumarin-3-carboxylic acid and cinnamic acid derivatives highlights the catalytic versatility of 3-Acetylindolizine-1-carboxylic acid derivatives in green chemistry applications (Zolfigol et al., 2015).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
As an indole derivative, it’s likely that it interacts with its targets in a manner similar to other compounds in this class .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may impact a range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-acetylindolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNARWZVXHBIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600486 | |
Record name | 3-Acetylindolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylindolizine-1-carboxylic acid | |
CAS RN |
120221-69-4 | |
Record name | 3-Acetyl-1-indolizinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylindolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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